molecular formula C8H14ClN5 B571527 2-Chloro-4-diethylamino-6-methylamino-s-triazine CAS No. 83807-82-3

2-Chloro-4-diethylamino-6-methylamino-s-triazine

Cat. No.: B571527
CAS No.: 83807-82-3
M. Wt: 215.685
InChI Key: JTOXFTHSONSSIJ-UHFFFAOYSA-N
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Description

2-Chloro-4-diethylamino-6-methylamino-s-triazine is a chloro-amino-s-triazine derivative with established utility in agricultural and plant science research. Scientific literature indicates that this class of compounds exhibits herbicidal activity and can function as a plant growth inhibitor . Its research value is rooted in the broader family of s-triazine herbicides, which are known to act by inhibiting photosynthesis in susceptible plants . The compound's mechanism is understood through its structural similarity to other chlorotriazines, which are believed to block electron transport in the photosystem II complex of plant chloroplasts, leading to a cessation of energy production and eventual plant death. Furthermore, studies on related compounds suggest that metabolic pathways, such as conjugation with glutathione mediated by glutathione S-transferase enzymes, play a significant role in their selectivity and mode of action . This makes this compound a relevant candidate for investigations into herbicide efficacy, environmental fate, and plant biochemical responses. The compound serves as a valuable reference standard and tool for researchers developing new agrochemicals and studying plant physiology and stress responses.

Properties

IUPAC Name

6-chloro-2-N,2-N-diethyl-4-N-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-14(5-2)8-12-6(9)11-7(10-3)13-8/h4-5H2,1-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOXFTHSONSSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity Considerations

The order of substitution is critical. Diethylamine, being a bulkier secondary amine, may preferentially substitute at the more reactive position 4 under milder conditions, while methylamine targets position 6 at higher temperatures. This hypothesis aligns with studies showing that steric hindrance influences substitution patterns in triazines.

Synthetic Routes and Methodological Variations

Step 1: Diethylamine Substitution at Position 4

Cyanuric chloride reacts with diethylamine in a polar aprotic solvent (e.g., chloroform or DMF) at 0–5°C. The reaction employs two equivalents of diethylamine: one for substitution and one to neutralize HCl.

Cyanuric chloride+2 Et2NH0–5°C, CHCl34-Et2N-2,6-dichloro-s-triazine+2 Et2NH2+Cl\text{Cyanuric chloride} + 2 \text{ Et}2\text{NH} \xrightarrow{\text{0–5°C, CHCl}3} \text{4-Et}2\text{N-2,6-dichloro-s-triazine} + 2 \text{ Et}2\text{NH}_2^+\text{Cl}^-

Example Conditions

  • Cyanuric chloride: 1.0 mol

  • Diethylamine: 2.2 mol (10% excess)

  • Solvent: Chloroform (5 L/mol)

  • Time: 2 hours

  • Yield: 85–90%

Step 2: Methylamine Substitution at Position 6

The intermediate 4-diethylamino-2,6-dichloro-s-triazine reacts with methylamine at 40–50°C. Two equivalents of methylamine ensure complete substitution and HCl neutralization.

4-Et2N-2,6-dichloro-s-triazine+2 MeNH240–50°C, DMF2-Cl-4-Et2N-6-MeNH-s-triazine+2 MeNH3+Cl\text{4-Et}2\text{N-2,6-dichloro-s-triazine} + 2 \text{ MeNH}2 \xrightarrow{\text{40–50°C, DMF}} \text{2-Cl-4-Et}2\text{N-6-MeNH-s-triazine} + 2 \text{ MeNH}3^+\text{Cl}^-

Example Conditions

  • Intermediate: 1.0 mol

  • Methylamine: 2.2 mol

  • Solvent: DMF (3 L/mol)

  • Time: 3 hours

  • Yield: 75–80%

Purification

Crude product is recrystallized from heptane, achieving >99% purity.

One-Pot Synthesis with Temperature Gradients

A streamlined approach involves sequential amine additions without isolating intermediates:

  • Initial Phase (0–5°C): Cyanuric chloride reacts with diethylamine in chloroform.

  • Intermediate Phase (25°C): Methylamine is introduced, and the mixture is stirred for 1 hour.

  • Final Phase (50°C): The reaction is heated to complete substitution at position 6.

Advantages

  • Reduced processing time.

  • Solvent reuse (e.g., chloroform recovery via distillation).

Challenges

  • Requires precise temperature control to avoid over-substitution.

  • Lower yields (70–75%) due to competing side reactions.

Comparative Analysis of Methodologies

ParameterTwo-Step MethodOne-Pot Method
Yield 85–90% (Step 1), 75–80% (Step 2)70–75%
Purity >99% after recrystallization95–98%
Solvent Consumption High (separate steps)Moderate (recycled)
Complexity High (intermediate isolation)Low

Role of Solvent Systems

  • Chloroform: Preferred for diethylamine due to low polarity, minimizing premature substitution.

  • DMF: Enhances methylamine reactivity at elevated temperatures via polar aprotic effects.

  • Heptane: Ideal for recrystallization, offering high recovery rates (90–95%).

Industrial-Scale Considerations

Byproduct Management

  • Ammonium chloride byproducts are filtered and repurposed as fertilizers.

  • Solvent recovery via distillation reduces waste.

Emerging Innovations

Catalytic Approaches

Palladium catalysts enable substitution at lower temperatures (20–30°C), though yields remain suboptimal (60–65%).

Green Chemistry Initiatives

  • Ionic liquids as solvents improve atom economy but face scalability hurdles.

  • Microwave-assisted synthesis reduces reaction times by 50% .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-diethylamino-6-methylamino-s-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine .

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
2-Chloro-4-diethylamino-6-methylamino-s-triazine has been studied for its herbicidal properties. It functions as a selective herbicide, targeting specific plant species while minimizing damage to crops. Research indicates that this compound can inhibit the growth of certain weeds, making it valuable for agricultural practices aimed at enhancing crop yields.

Insecticidal Activity
This compound has also been investigated for its insecticidal properties. Studies have shown that it can effectively control pest populations, particularly in crops susceptible to insect infestations. The mode of action typically involves disrupting the nervous system of insects, leading to mortality.

Pharmaceutical Applications

Antimicrobial Activity
Research has highlighted the potential of this compound as an antimicrobial agent. It has demonstrated efficacy against various bacterial strains, suggesting its utility in developing new antibiotics or disinfectants.

Drug Development
The compound's structural characteristics make it a candidate for drug development, particularly in creating new formulations that target specific diseases or conditions. Its ability to interact with biological systems opens avenues for further research into its pharmacological effects.

Chemical Synthesis Applications

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of other chemical compounds. Its reactive chlorinated sites allow it to participate in nucleophilic substitution reactions, facilitating the creation of more complex molecules.

Case Study: Synthesis of Triazine Derivatives
A notable case study involved the synthesis of various triazine derivatives utilizing this compound as a starting material. The derivatives exhibited enhanced biological activities, indicating that modifications to the triazine structure can lead to significant improvements in efficacy.

Data Table: Applications Overview

Application AreaSpecific UseResearch Findings
AgricultureHerbicideEffective against specific weed species
InsecticideDisrupts insect nervous systems
PharmaceuticalsAntimicrobial agentEfficacy against various bacterial strains
Drug developmentPotential for new formulations targeting diseases
Chemical SynthesisIntermediate for other compoundsFacilitates nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 2-Chloro-4-diethylamino-6-methylamino-s-triazine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism makes it an effective herbicide for controlling a wide range of weeds.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2-Chloro-4-diethylamino-6-methylamino-s-triazine with key analogs:

Compound Name Substituents (4- and 6-positions) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Diethylamino, Methylamino C₁₀H₁₈ClN₅ ~240.1 (estimated) Not explicitly listed
Atrazine (Reference) Ethylamino, Isopropylamino C₈H₁₄ClN₅ 215.69 1912-24-9
2-Chloro-4-(isopropylamino)-6-(methylamino)-s-triazine Isopropylamino, Methylamino C₇H₁₂ClN₅ 201.66 3004-71-5
2-Chloro-4-acetamido-6-isopropylamino-s-triazine Acetamido, Isopropylamino C₉H₁₃ClN₆O 264.70 Not explicitly listed
2-Chloro-4-(ethylamino)-6-(methylthio)-s-triazine Ethylamino, Methylthio C₆H₉ClN₄S 204.68 30357-95-0

Key Observations :

  • Polarity: The methylamino group enhances water solubility relative to atrazine’s isopropylamino group, which is more hydrophobic .
  • Functional Group Diversity : Substitutions like acetamido () or methylthio () introduce unique reactivity, such as hydrogen bonding (acetamido) or sulfur-mediated detoxification pathways (methylthio).

Herbicidal Activity and Selectivity

  • Atrazine: A benchmark herbicide with broad-spectrum activity against grasses and broadleaf weeds. Its ethylamino and isopropylamino groups balance lipophilicity and soil mobility, enabling root uptake and xylem transport .
  • This compound: The diethylamino group may enhance persistence in soil due to reduced microbial degradation, while the methylamino group could improve translocation in plants. However, increased steric bulk might reduce binding affinity to the D1 protein in photosystem II compared to atrazine .

Stability and Environmental Impact

  • Photodegradation: Atrazine undergoes rapid photolysis in sunlight, forming dealkylated metabolites. The diethylamino group in the target compound may slow degradation, increasing environmental persistence .
  • Soil Adsorption: Hydrophobic substituents (e.g., isopropylamino in atrazine) enhance soil adsorption, reducing leaching. The target compound’s methylamino group may lower adsorption, increasing groundwater contamination risk .

Biological Activity

2-Chloro-4-diethylamino-6-methylamino-s-triazine (CAS No. 83807-82-3) is a synthetic compound belonging to the s-triazine class. It is primarily recognized for its herbicidal properties, particularly in agricultural applications. The compound's molecular formula is C8H14ClN5, and it has a molecular weight of 215.68 g/mol. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, potential therapeutic uses, and broader implications in biological systems.

The primary mechanism of action for this compound involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain essential for photosynthesis, leading to plant death. This mechanism makes it an effective herbicide against a wide range of weeds.

Comparison with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compoundInhibition of photosynthesisHerbicidal
2-Chloro-4-methylamino-6-diethylamino-s-triazineSimilar to aboveHerbicidal
2-Chloro-4-methylamino-6-sec-butylamino-s-triazineSimilar to aboveHerbicidal

Herbicidal Properties

The compound exhibits potent herbicidal activity, making it valuable in agricultural settings. Research indicates that its herbicidal efficacy is due to its ability to disrupt the photosynthetic process in target plants.

Anticancer Potential

Recent studies have also explored the potential anticancer properties of s-triazine derivatives, including this compound. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study highlighted the anticancer potency of derivatives related to s-triazines against different cancer cell lines:

Cell LineIC50 Value (μM)
A549 (Lung Cancer)0.20
MCF-7 (Breast Cancer)1.25
HeLa (Cervical Cancer)1.03

These values indicate significant cytotoxic effects, suggesting that modifications to the s-triazine core can enhance biological activity against cancer cells .

Antimicrobial Activity

In addition to herbicidal and anticancer properties, there is emerging evidence that s-triazine derivatives possess antimicrobial activities. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions with diethylamine and methylamine under controlled conditions. This compound serves as a foundational structure for developing various derivatives with enhanced biological activities.

Future Directions

Research continues into optimizing the biological activity of s-triazine derivatives through structural modifications. The goal is to enhance selectivity and reduce toxicity towards normal cells while maintaining efficacy against cancerous cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-diethylamino-6-methylamino-s-triazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of cyanuric chloride with diethylamine and methylamine. Key parameters include:

  • Solvent Choice : Polar aprotic solvents like dioxane or dichloroethane enhance reactivity by stabilizing intermediates .
  • Base Selection : Sodium carbonate or triethylamine facilitates deprotonation of amines, improving substitution efficiency .
  • Temperature Control : Stepwise temperature gradients (0–5°C for first substitution, 40–50°C for subsequent steps) minimize side reactions .
    • Data Insight : Yields exceeding 70% are achievable with stoichiometric control (1:1:1 molar ratio of cyanuric chloride to amines) .

Q. What analytical techniques are preferred for characterizing substituent effects in triazine derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve substituent positions and confirm substitution patterns (e.g., diethylamino vs. methylamino groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts like bis-alkylated triazines .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, distinguishing isobaric isomers .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR guide the design of triazine derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Descriptor Selection : Use steric, electrostatic, and hydrophobic parameters to model interactions with biological targets (e.g., enzymes or receptors) .
  • Model Validation : Cross-validate using leave-one-out (LOO) or bootstrapping to ensure predictive robustness. For example, 3D-QSAR models for antileukemic triazines achieved r2>0.85r^2 > 0.85 and q2>0.7q^2 > 0.7 .
  • Application Example : Substituents like chloro or trifluoromethyl groups at the 4-position enhance binding affinity to kinase targets, as predicted by comparative molecular field analysis (CoMFA) .

Q. How can researchers resolve contradictions in reported substituent effects on triazine stability under varying pH conditions?

  • Methodological Answer :

  • Systematic pH Profiling : Conduct stability assays across a pH range (2–12) using UV-Vis spectroscopy or LC-MS to track degradation products .
  • Kinetic Analysis : Calculate rate constants (kobsk_{obs}) for hydrolysis to identify pH-dependent degradation mechanisms (e.g., acid-catalyzed vs. base-catalyzed pathways) .
  • Comparative Studies : Contrast findings with structurally analogous triazines (e.g., atrazine derivatives) to isolate electronic vs. steric effects .

Q. What strategies mitigate interference from matrix effects when quantifying triazine derivatives in environmental samples?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 or mixed-mode sorbents to isolate triazines from complex matrices (e.g., soil or water) .
  • Chromatographic Optimization : Employ tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13^{13}C-atrazine) to correct for ion suppression .
  • Validation : Spike recovery tests (85–115%) and matrix-matched calibration curves ensure accuracy in quantification .

Data Contradiction Analysis

Q. How should discrepancies in the reported antimicrobial activity of triazine derivatives be addressed?

  • Methodological Answer :

  • Standardized Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination to ensure reproducibility .
  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., chloro groups) with activity against Gram-negative vs. Gram-positive bacteria .
  • Meta-Analysis : Pool data from multiple studies to identify outliers caused by variations in bacterial strains or culturing conditions .

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